
1-(3-Methoxyphenyl)homopiperazine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenyl)homopiperazine monohydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of heterocyclic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to a homopiperazine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)homopiperazine monohydrochloride typically involves the reaction of piperazine with 3-methoxyphenyl derivatives. One common method is the nucleophilic substitution reaction where piperazine reacts with 3-bromoanisole in the presence of a base such as sodium carbonate. The reaction is carried out in a suitable solvent like ethanol or diethyl ether, and the product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)homopiperazine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium carbonate in ethanol or diethyl ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-(3-Methoxyphenyl)homopiperazine monohydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex piperazine derivatives.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)homopiperazine monohydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an inhibitor or modulator of certain biological pathways, depending on its binding affinity and specificity. For instance, it has been shown to inhibit the human α1β2γ2 GABAA receptor, which plays a crucial role in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)piperazine: Similar in structure but lacks the homopiperazine moiety.
1-(4-Methoxyphenyl)piperazine: Similar but with the methoxy group at the para position.
1-(3-Chlorophenyl)piperazine: Similar but with a chloro group instead of a methoxy group.
Uniqueness
1-(3-Methoxyphenyl)homopiperazine monohydrochloride is unique due to the presence of both the methoxy group and the homopiperazine moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds .
Properties
Molecular Formula |
C12H19ClN2O |
|---|---|
Molecular Weight |
242.74 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-1,4-diazepane;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c1-15-12-5-2-4-11(10-12)14-8-3-6-13-7-9-14;/h2,4-5,10,13H,3,6-9H2,1H3;1H |
InChI Key |
LDJBCBDGNKJWSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-4-oxo-3-phenyl-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12631956.png)
![{[1-(2-Methoxyphenyl)ethenyl]oxy}(diphenyl)silyl](/img/structure/B12631958.png)
![3-[(2-Oxopropyl)amino]propane-1-sulfonic acid](/img/structure/B12631965.png)
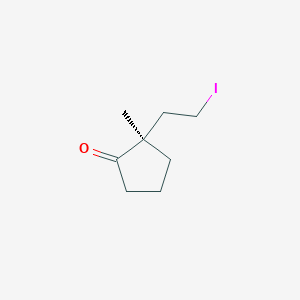
![8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde](/img/structure/B12631984.png)
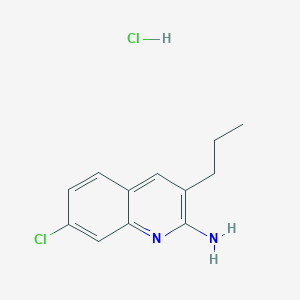
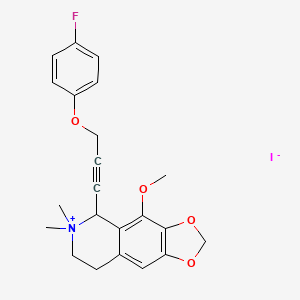
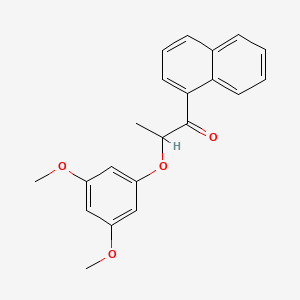

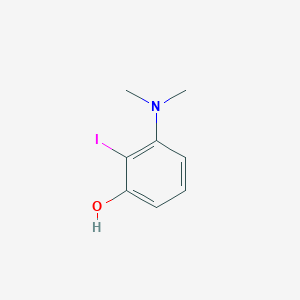

![1-(4-Bromophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12632026.png)

![1,1-Dimethylethyl 2,2-difluoro-2',3'-dihydrospiro[cyclopropane-1,4'(1'H)-quinoline]-1'-carboxylate](/img/structure/B12632043.png)
